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Compound of Interest

Compound Name:
4-(4-

Methoxyphenyl)cyclohexanone

Cat. No.: B1589243 Get Quote

In the landscape of organic synthesis, the strategic selection of starting materials is paramount

to the efficient construction of complex molecular architectures. 4-(4-
Methoxyphenyl)cyclohexanone, henceforth referred to as 4-MPC, has emerged as a

particularly valuable and versatile building block. Its structure is a compelling convergence of

three key synthetic handles: a reactive ketone functionality, a conformationally significant

cyclohexane ring, and an electron-rich 4-methoxyphenyl moiety. This unique combination

provides a robust platform for a diverse array of chemical transformations, making it an

indispensable intermediate in the synthesis of high-value compounds across the

pharmaceutical, agrochemical, and materials science sectors.[1][2]

The ketone group serves as a primary reaction center for nucleophilic additions and

condensations, while the cyclohexane core imparts a three-dimensional character to target

molecules, a feature increasingly sought after in drug discovery to enhance specificity and

metabolic stability.[3][4][5] The anisole ring not only influences the reactivity of the ketone but

also provides a site for electrophilic aromatic substitution or modification of the methoxy group,

further expanding its synthetic potential. This guide elucidates the core applications of 4-MPC,

providing field-proven insights into its reactivity and detailed protocols for its transformation into

key structural motifs.
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Property Value

Chemical Name 4-(4-Methoxyphenyl)cyclohexanone

CAS Number 5309-16-0[6]

Molecular Formula C₁₃H₁₆O₂[6]

Molecular Weight 204.26 g/mol [6]

Appearance Off-white to pale yellow solid

Key Features Ketone, Cyclohexane Scaffold, Anisole Ring

Core Synthetic Transformations of 4-(4-
Methoxyphenyl)cyclohexanone
The true value of 4-MPC is realized in its capacity to undergo a wide range of chemical

reactions with high degrees of control and predictability. This section details the most impactful

transformations, explaining the causality behind the synthetic choices and providing validated

protocols.

Olefination via the Wittig Reaction: Crafting Exocyclic
Alkenes
A fundamental transformation of ketones is their conversion to alkenes. The Wittig reaction is a

superior method for this purpose as it forms the carbon-carbon double bond at a specific,

predetermined location, avoiding the formation of isomeric mixtures common to elimination

reactions.[7]

Causality and Strategic Insight: Reacting 4-MPC with a phosphonium ylide (a Wittig reagent)

replaces the carbonyl oxygen with a carbon nucleophile, generating a 4-(4-

methoxyphenyl)methylenecyclohexane derivative.[8][9] This transformation is critical for several

reasons. It serves as an entry point to a host of alkene-based functionalizations (e.g.,

epoxidation, dihydroxylation, ozonolysis) and is a key step in synthesizing polymers and

molecular materials where the exocyclic double bond can participate in polymerization or cross-

linking. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of
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the resulting alkene if the ylide itself carries substituents, offering another layer of synthetic

control.[10]
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Caption: Workflow for the Wittig olefination of 4-MPC.

Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)methylene)cyclohexane

Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen

atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous

tetrahydrofuran (THF).

Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., as a solution in

hexanes) dropwise via syringe. The solution will turn a characteristic deep orange or yellow,

indicating ylide formation.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Wittig Reaction: Dissolve 4-(4-methoxyphenyl)cyclohexanone (1.0 eq.) in anhydrous THF

in a separate flask.

Cool the ylide solution back to 0 °C and add the solution of 4-MPC dropwise over 20

minutes.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature overnight. Monitor by TLC until the starting ketone is consumed.

Workup and Purification: Quench the reaction by slowly adding saturated aqueous

ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the target alkene.

Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the

core of a vast number of FDA-approved drugs.[11] The ketone functionality of 4-MPC is an

ideal starting point for constructing fused heterocyclic systems, such as pyridines, quinolines,

and pyrimidines, through condensation and cyclization cascade reactions.[12][13][14][15]

Causality and Strategic Insight: The fundamental principle involves the reaction of the ketone

with a bifunctional nitrogen-containing reagent. For instance, reaction with an aminonitrile in the

presence of a base (Gewald reaction) or an amino-crotonate (Hantzsch-type synthesis) leads

to highly substituted pyridine rings fused to the cyclohexane scaffold. The initial step is typically

the formation of an enamine or imine intermediate, which then undergoes an intramolecular

cyclization followed by an elimination or oxidation step to furnish the aromatic heterocycle. The

4-methoxyphenyl group remains as a key pharmacophoric decoration on the final molecule.
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Caption: General pathway for N-heterocycle synthesis from 4-MPC.

Experimental Protocol: Friedländer Annulation for Fused Quinolines

Reaction Setup: To a solution of 4-(4-methoxyphenyl)cyclohexanone (1.0 eq.) and 2-

aminobenzaldehyde (1.05 eq.) in ethanol, add a catalytic amount of potassium hydroxide

(0.2 eq.).

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC.

The reaction typically completes within 4-6 hours.

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A

solid precipitate often forms.

Filter the solid product and wash it with cold ethanol to remove any unreacted starting

materials.

If no precipitate forms, concentrate the reaction mixture under reduced pressure and add

water to induce precipitation.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water)

to obtain the purified, fused quinoline derivative.

Construction of Spirocyclic Systems
Spirocycles, compounds containing two rings connected by a single common atom, have

gained immense interest in drug discovery.[16][17] Their rigid, three-dimensional structures

allow for precise orientation of functional groups, leading to improved binding affinity and
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selectivity for biological targets. 4-MPC is an excellent precursor for spirocyclic compounds

where the C4 carbon of the cyclohexane ring becomes the spiro-center.

Causality and Strategic Insight: The synthesis of spirocycles from 4-MPC typically involves a

reaction that forms two new bonds to the carbonyl carbon. A classic example is the reaction

with a 1,3-binucleophile, such as in the synthesis of spiro-oxindoles via reaction with isatin

derivatives. The ketone undergoes an aldol-type condensation, and subsequent cyclization

locks the structure into the spirocyclic framework.[18] This strategy provides a direct route to

complex scaffolds containing the valuable 4-methoxyphenylcyclohexyl motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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